4-tert-butyl-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide
Overview
Description
4-tert-butyl-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide is an organic compound with the molecular formula C18H22ClNO2 It is a benzamide derivative that features a tert-butyl group, a chloro-substituted phenyl ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield 4-tert-butyl-N-phenylbenzamide.
Chlorination: The phenyl ring is chlorinated using a chlorinating agent such as sulfuryl chloride or N-chlorosuccinimide to introduce the chloro substituent at the desired position.
Morpholine Substitution: The chloro-substituted benzamide is then reacted with morpholine under basic conditions to replace the chlorine atom with the morpholine group, yielding the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and morpholine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with different nucleophiles can yield a variety of substituted benzamides, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines.
Scientific Research Applications
4-tert-butyl-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe to study biological processes or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(4-chloro-2-phenoxyphenyl)benzamide
- 4-tert-butyl-N-(2-chloro-6-methylphenyl)benzamide
- 4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide
Uniqueness
4-tert-butyl-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide is unique due to the presence of the morpholine moiety, which can impart specific biological activity or chemical reactivity that is not present in similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-tert-butyl-N-(3-chloro-4-morpholin-4-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-21(2,3)16-6-4-15(5-7-16)20(25)23-17-8-9-19(18(22)14-17)24-10-12-26-13-11-24/h4-9,14H,10-13H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPOQEDRMCJFLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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